molecular formula C29H36O6 B159658 (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate CAS No. 126415-01-8

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate

Cat. No. B159658
M. Wt: 480.6 g/mol
InChI Key: PPQQLTZAHODMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate, also known as BisGMA, is a commonly used resin in dentistry and restorative materials. It is a dimethacrylate monomer, which means it contains two methacrylate groups, and is used as a cross-linking agent in dental composites. BisGMA is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid.

Mechanism Of Action

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate acts as a cross-linking agent in dental composites. It forms a network of polymer chains that gives the material its strength and durability. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate also helps to improve the bonding between the composite material and the tooth structure.

Biochemical And Physiological Effects

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is biocompatible, which means it is not harmful to living tissue. However, there have been concerns about the release of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers from dental composites into the oral cavity. Studies have shown that (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers can be released from dental composites over time and can potentially cause adverse effects, such as cytotoxicity and genotoxicity.

Advantages And Limitations For Lab Experiments

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dental research due to its excellent mechanical properties and biocompatibility. However, there are limitations to its use in lab experiments. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can be difficult to dissolve in water, which can make it challenging to prepare solutions for experiments. Additionally, (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate can polymerize quickly, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate. One area of interest is the development of new dental composites that contain (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers that are less likely to be released into the oral cavity. Another area of interest is the investigation of the potential health effects of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other monomers released from dental composites. Finally, there is a need for further research on the synthesis and properties of (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate and other dimethacrylate monomers.

Synthesis Methods

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is synthesized by the reaction of bisphenol A with glycidyl methacrylate, followed by the addition of methacrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or dimethylaminopyridine, and a solvent, such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to remove any impurities.

Scientific Research Applications

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is widely used in dentistry and restorative materials due to its excellent mechanical properties, such as high strength and durability. It is also biocompatible, which means it is not harmful to living tissue. (1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate is used in a variety of dental applications, such as fillings, crowns, and bridges.

properties

CAS RN

126415-01-8

Product Name

(1-Methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl))bismethacrylate

Molecular Formula

C29H36O6

Molecular Weight

480.6 g/mol

IUPAC Name

2-[4-[2-[4-[1-(2-methylprop-2-enoyloxy)propan-2-yloxy]phenyl]propan-2-yl]phenoxy]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C29H36O6/c1-19(2)27(30)32-17-21(5)34-25-13-9-23(10-14-25)29(7,8)24-11-15-26(16-12-24)35-22(6)18-33-28(31)20(3)4/h9-16,21-22H,1,3,17-18H2,2,4-8H3

InChI Key

PPQQLTZAHODMPQ-UHFFFAOYSA-N

SMILES

CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C

Canonical SMILES

CC(COC(=O)C(=C)C)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(C)COC(=O)C(=C)C

Other CAS RN

24447-72-1

synonyms

2,2-bis(4-(2-methacryloyloxypropoxy)phenyl)propane
BIS-2-PMA

Origin of Product

United States

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